NIK-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

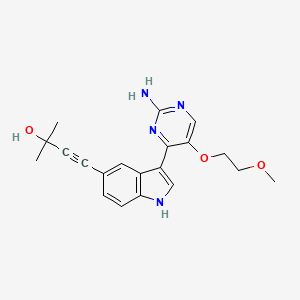

C20H22N4O3 |

|---|---|

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

4-[3-[2-amino-5-(2-methoxyethoxy)pyrimidin-4-yl]-1H-indol-5-yl]-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C20H22N4O3/c1-20(2,25)7-6-13-4-5-16-14(10-13)15(11-22-16)18-17(27-9-8-26-3)12-23-19(21)24-18/h4-5,10-12,22,25H,8-9H2,1-3H3,(H2,21,23,24) |

InChI-Schlüssel |

ZZIZLABGKZWVAW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C#CC1=CC2=C(C=C1)NC=C2C3=NC(=NC=C3OCCOC)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NF-κB-Inducing Kinase (NIK) Inhibition

Introduction to NF-κB-Inducing Kinase (NIK)

NF-κB-inducing kinase (NIK), also known as MAP3K14, is a central and essential serine/threonine kinase that governs the non-canonical (or alternative) NF-κB signaling pathway.[1][2] This pathway is distinct from the canonical NF-κB pathway and plays a critical role in various physiological processes, including the development and function of lymphoid organs, B-cell maturation and survival, and dendritic cell function.[3] Dysregulation and overactivation of NIK have been implicated in the pathogenesis of numerous human diseases, such as inflammatory conditions, B-cell malignancies, and solid tumors.[1] Consequently, the development of small molecule inhibitors targeting NIK is an active area of therapeutic research.[1]

The Non-Canonical NF-κB Signaling Pathway

Under normal, unstimulated conditions, NIK levels are kept constitutively low through a process of continuous proteasomal degradation. This is mediated by a complex consisting of TNF receptor-associated factor 3 (TRAF3), TRAF2, and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), which together ubiquitinate NIK, targeting it for destruction.

Activation of the non-canonical pathway is initiated by a specific subset of the TNF receptor superfamily (TNFRSF), including the lymphotoxin β receptor (LTβR), B-cell activating factor receptor (BAFF-R), CD40, and receptor activator of NF-κB (RANK). Ligand binding to these receptors triggers the recruitment and subsequent degradation of the TRAF3/TRAF2/cIAP1/2 complex. This event liberates NIK from its continuous degradation, leading to its stabilization and accumulation in the cytoplasm.

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα). The activated IKKα, in turn, phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event signals the proteasomal processing of p100 into its mature p52 subunit. The newly generated p52 then dimerizes with RelB, and this p52-RelB heterodimer translocates to the nucleus to regulate the transcription of target genes involved in immune responses and cell survival.

Caption: The Non-Canonical NF-κB Signaling Pathway.

Mechanism of Action of NIK Inhibitors

NIK inhibitors are small molecules designed to bind to the ATP-binding pocket of the NIK kinase domain, thereby preventing its catalytic activity. By competitively inhibiting the binding of ATP, these molecules block the autophosphorylation of NIK and, more importantly, prevent the phosphorylation of its downstream substrate, IKKα.

The inhibition of NIK kinase activity has a direct and cascading effect on the non-canonical NF-κB pathway:

-

Blockade of IKKα Activation: Without phosphorylation by NIK, IKKα remains in an inactive state.

-

Inhibition of p100 Processing: Inactive IKKα cannot phosphorylate p100. This prevents the ubiquitination and subsequent proteasomal processing of p100 into p52.

-

Suppression of Nuclear Translocation: The p52-RelB heterodimer is not formed, and consequently, there is no nuclear translocation of active transcription factor complexes.

-

Downregulation of Target Gene Expression: The expression of genes regulated by the non-canonical NF-κB pathway is suppressed. This includes various chemokines and cytokines that contribute to inflammation and cell survival.

This targeted inhibition effectively shuts down the signaling cascade, making NIK inhibitors a promising therapeutic strategy for diseases driven by aberrant NIK activation.

Caption: Mechanism of NIK Inhibition.

Quantitative Data on NIK Inhibitor Activity

The efficacy of a NIK inhibitor can be quantified by measuring its impact on key downstream events in the signaling pathway. The following table presents representative data from in vitro cellular assays, demonstrating the dose-dependent effects of a hypothetical NIK inhibitor.

| Assay | Endpoint Measured | NIK Inhibitor Concentration (nM) | Result (% of Stimulated Control) |

| Biochemical Assay | NIK Kinase Activity (IC₅₀) | 15 | 50% |

| Cellular Assay | p100 to p52 Processing | 0 (Control) | 100% |

| 10 | 78% | ||

| 50 | 45% | ||

| 250 | 12% | ||

| Gene Expression | CCL5 mRNA Levels (qPCR) | 0 (Control) | 100% |

| 10 | 82% | ||

| 50 | 51% | ||

| 250 | 25% | ||

| Gene Expression | CXCL5 mRNA Levels (qPCR) | 0 (Control) | 100% |

| 10 | 75% | ||

| 50 | 42% | ||

| 250 | 18% |

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Western Blot for p100/p52 Processing

This protocol describes a method to assess the inhibitory effect of a compound on the processing of NF-κB2 p100 to p52 in a human B-lymphoma cell line (e.g., Ramos cells) upon stimulation.

I. Materials and Reagents:

-

Ramos (human Burkitt's lymphoma) cell line

-

RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Anti-human BAFF (B-cell activating factor)

-

NIK inhibitor compound

-

DMSO (vehicle control)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris Gels

-

PVDF membrane

-

Primary Antibody: Rabbit anti-NF-κB2 (p100/p52)

-

Primary Antibody: Mouse anti-β-Actin (loading control)

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) Substrate

II. Experimental Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells in RPMI-1640 complete medium at 37°C, 5% CO₂.

-

Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.

-

Pre-treat cells for 1 hour with varying concentrations of the NIK inhibitor or DMSO vehicle.

-

Stimulate cells with 200 ng/mL of anti-human BAFF for 24 hours. Include an unstimulated control group.

-

-

Protein Extraction:

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash cells once with ice-cold PBS.

-

Lyse cell pellets in 100 µL of ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against NF-κB2 (1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with β-Actin antibody as a loading control.

-

III. Data Analysis:

-

Quantify the band intensity for p100 and p52 using densitometry software (e.g., ImageJ).

-

Calculate the p52/p100 ratio for each condition.

-

Normalize the ratios to the stimulated control to determine the percent inhibition.

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

Inhibitors of NIK provide a targeted approach to modulating the non-canonical NF-κB pathway. By preventing the kinase activity of NIK, these molecules effectively block the downstream signaling cascade responsible for p100 processing and the subsequent activation of p52-RelB transcription factors. This mechanism holds significant therapeutic potential for a range of diseases characterized by the overactivation of this pathway. Further research and clinical development of potent and selective NIK inhibitors are warranted.

References

An In-Depth Technical Guide to NIK-IN-2 for Studying Non-Canonical NF-κB Signaling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of NIK-IN-2, a potent inhibitor of NF-κB-inducing kinase (NIK), and its application in the study of the non-canonical NF-κB signaling pathway. This document details the molecular mechanism of the pathway, the role of NIK as a therapeutic target, the properties of this compound, and detailed experimental protocols for its use.

The Non-Canonical NF-κB Signaling Pathway

The nuclear factor κB (NF-κB) family of transcription factors is crucial for regulating immune responses, inflammation, and cell survival.[1] This regulation is primarily achieved through two distinct pathways: the canonical and the non-canonical. While the canonical pathway is known for its rapid and transient response to a wide range of stimuli, the non-canonical pathway provides a more delayed and sustained response, activated by a specific subset of Tumor Necrosis Factor (TNF) receptor superfamily members, such as BAFFR, CD40, and LTβR.[1][2]

The central signaling component of the non-canonical pathway is the NF-κB-inducing kinase (NIK).[1] In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex consisting of TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα). The activated IKKα, along with NIK itself, phosphorylates the C-terminus of the p100 protein (NFKB2). This phosphorylation event signals for the ubiquitination and subsequent proteasomal processing of p100 into its mature p52 form. The newly formed p52 subunit then dimerizes with RelB, translocates to the nucleus, and activates the transcription of target genes. Deregulation of this pathway is associated with various inflammatory diseases and lymphoid malignancies.

This compound: A Potent Covalent Inhibitor

This compound is a potent inhibitor of NIK, identified as compound 1 in a study focused on alkynylpyrimidine-based covalent inhibitors. It targets a unique cysteine residue within the NIK kinase, allowing for specific and effective inhibition. Its potency makes it a valuable chemical probe for elucidating the roles of NIK in various cellular contexts.

The inhibitory action of this compound on the non-canonical NF-κB pathway is direct and specific. By binding to and inhibiting NIK, it prevents the kinase from accumulating and activating the downstream cascade. This blockade halts the phosphorylation of IKKα and p100, thereby preventing the processing of p100 to p52 and the subsequent nuclear translocation of the p52/RelB dimer. The ultimate effect is the suppression of target gene transcription driven by the non-canonical pathway.

Quantitative Data

The potency of NIK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or the logarithmic form, pIC50. This compound has demonstrated significant potency against NIK. Below is a table summarizing its inhibitory activity alongside other known NIK inhibitors for comparison.

| Inhibitor | Target | Assay Type | IC50 / pIC50 | Reference |

| This compound (Compound 1) | NIK | Biochemical | pIC50 = 7.4 | |

| XT2 (Compound 46) | NIK | Biochemical | IC50 = 9.1 nM | |

| Genentech Cpd 5 | NIK | Biochemical | IC50 = 4.4 nM | |

| Genentech Cpd 6 | NIK | Biochemical | IC50 = 3.7 nM | |

| Genentech Cpd 7 (B022) | NIK | Biochemical | IC50 = 4.2 nM | |

| AM-0216 (Amgen16) | NIK | Biochemical | - | |

| Staurosporine | Pan-Kinase | Biochemical | IC50 = 2.3 µM | |

| Tthis compound | TNIK | Biochemical | IC50 = 1.33 µM |

Note: Tthis compound is an inhibitor for Traf2- and Nck-interacting protein kinase (TNIK), a different kinase, and is included to avoid confusion.

Experimental Protocols

To effectively utilize this compound as a research tool, standardized and reproducible protocols are essential. The following sections provide detailed methodologies for key experiments.

This assay quantifies NIK activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant NIK enzyme

-

NIK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Substrate (e.g., myelin basic protein or a specific peptide)

-

ATP

-

This compound (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the NIK enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 50µM final concentration).

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal correlates directly with NIK activity.

-

Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.

This method assesses the ability of this compound to inhibit the NIK-dependent processing of p100 to p52 in a cellular context.

Materials:

-

Cell line with active non-canonical NF-κB signaling (e.g., L363 multiple myeloma cells, or cells stimulated with BAFF or anti-CD40).

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and blotting equipment.

-

Primary antibodies: anti-NF-κB2 (p100/p52), anti-Tubulin or anti-Actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 12-24 hours). If required, add a stimulus (e.g., 200 ng/mL BAFF) for the final hours of incubation.

-

Wash cells with cold PBS and lyse them on ice.

-

Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with the primary anti-NF-κB2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply the chemiluminescent substrate, and visualize the bands corresponding to p100 and p52 using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading. A reduction in the p52/p100 ratio indicates inhibition.

This assay measures the transcriptional activity of the p52/RelB complex.

Materials:

-

HEK293 cells or other suitable cell line.

-

Expression plasmids for NIK.

-

NF-κB luciferase reporter plasmid (containing κB binding sites).

-

A control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase).

-

Transfection reagent.

-

This compound.

-

Luciferase assay system.

Procedure:

-

Co-transfect cells with the NIK expression plasmid, the NF-κB luciferase reporter, and the normalization control plasmid.

-

After 12-24 hours, treat the transfected cells with different concentrations of this compound.

-

Incubate for an additional 24-36 hours.

-

Lyse the cells and measure the firefly and Renilla (or β-gal) luciferase activities according to the manufacturer's protocol.

-

Normalize the NF-κB reporter activity to the control reporter activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of the pathway.

Experimental Workflow

A typical workflow for characterizing a novel NIK inhibitor like this compound involves a multi-stage process, progressing from initial biochemical validation to complex in vivo models.

Conclusion

This compound serves as a highly valuable tool for researchers investigating the non-canonical NF-κB pathway. Its potency and specific covalent mechanism of action allow for precise dissection of NIK's function in health and its dysregulation in disease. The experimental protocols and data presented in this guide offer a solid foundation for scientists and drug developers to employ this compound in their studies, paving the way for a deeper understanding of non-canonical NF-κB signaling and the development of novel therapeutics for associated pathologies.

References

Therapeutic Potential of NIK-IN-2 in B-cell Malignancies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aberrant activation of the non-canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical driver in the pathogenesis of numerous B-cell malignancies. Central to this pathway is the NF-κB-inducing kinase (NIK), a serine/threonine kinase that acts as a primary regulator. Consequently, NIK has emerged as a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide focuses on NIK-IN-2, a potent inhibitor of NIK, and explores its therapeutic potential in the context of B-cell cancers. We will delve into the mechanism of action, present available preclinical data, provide detailed experimental protocols for its evaluation, and visualize the core signaling pathways and experimental workflows.

The Role of NIK in B-cell Malignancies

NF-κB signaling is broadly categorized into the canonical and non-canonical pathways. While both are crucial for normal B-cell development and function, the non-canonical pathway is frequently dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.[1][2] NIK is the central kinase controlling the non-canonical NF-κB pathway.[2]

In resting cells, NIK is continuously targeted for degradation by a protein complex. However, upon stimulation by specific ligands such as BAFF and CD40L, this degradation is inhibited, leading to NIK accumulation.[2][3] Stabilized NIK then phosphorylates and activates IKKα (Inhibitor of nuclear factor kappa B kinase alpha), which in turn phosphorylates p100, leading to its processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to activate the transcription of target genes that promote cell survival and proliferation.

Constitutive activation of the non-canonical NF-κB pathway, often due to mutations in upstream regulators or overexpression of NIK, is a hallmark of several B-cell malignancies, including:

-

Mantle Cell Lymphoma (MCL): Particularly in cases resistant to BTK inhibitors like ibrutinib, mutations leading to constitutive non-canonical NF-κB signaling render these tumors dependent on NIK.

-

Diffuse Large B-cell Lymphoma (DLBCL): Both the Activated B-cell like (ABC) and Germinal Center B-cell like (GCB) subtypes can exhibit activation of the non-canonical NF-κB pathway.

-

Hodgkin Lymphoma (HL): Stable NIK protein is prevalent in HL cell lines and patient biopsies, making it a potential therapeutic target.

-

Multiple Myeloma (MM): Genomic alterations and protein stabilization can lead to elevated NIK expression and activation.

This compound: A Potent NIK Inhibitor

This compound has been identified as a potent inhibitor of NIK. While extensive public data on this compound is limited, its high potency suggests significant potential for therapeutic development.

Data Presentation

The following tables summarize the available quantitative data for NIK inhibitors, including the specific value for this compound.

| Compound | Target | pIC50 | IC50 (nM) | Cell Line/Assay | Reference |

| This compound | NIK | 7.4 | - | Biochemical Assay | MedChemExpress |

| Amgen16 | NIK | - | <100 | SUDHL10 (GC-DLBCL) Cell Viability Assay | |

| CW15337 | NIK | - | 0.5 µM | Chronic Lymphocytic Leukemia (CLL) cells | |

| B022 | NIK | - | 5 µM | Hepa1 cells (murine hepatoma) | |

| XT2 (46) | NIK | - | 9.1 nM | In vitro kinase assay |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in B-cell malignancies.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of B-cell lymphoma cell lines, which is an indicator of cell viability.

Materials:

-

B-cell lymphoma cell lines (e.g., SUDHL10, JeKo-1, U-H01)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO-treated).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis of the NIK Pathway

This protocol is used to assess the effect of this compound on the protein levels and phosphorylation status of key components of the non-canonical NF-κB pathway.

Materials:

-

B-cell lymphoma cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-NIK, anti-phospho-IKKα, anti-p100/p52, anti-RelB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Non-canonical NF-κB pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound in B-cell malignancies.

Future Perspectives

The high potency of this compound suggests it is a promising candidate for further preclinical and clinical development. Future studies should focus on:

-

Broad Spectrum Efficacy: Evaluating this compound across a wider panel of B-cell malignancy cell lines with defined genetic backgrounds to identify sensitive and resistant populations.

-

In Vivo Studies: Conducting comprehensive in vivo efficacy studies in various xenograft and patient-derived xenograft (PDX) models of B-cell cancers.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its on-target effects in vivo.

-

Combination Therapies: Exploring the synergistic potential of this compound with other targeted agents or standard-of-care chemotherapies to overcome resistance and enhance efficacy.

Conclusion

Targeting the non-canonical NF-κB pathway through the inhibition of NIK represents a highly promising therapeutic strategy for a range of B-cell malignancies. This compound, as a potent NIK inhibitor, warrants further investigation to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug developers to advance our understanding and application of this novel therapeutic agent. While current publicly available data on this compound is limited, its high potency underscores its potential as a valuable tool in the fight against B-cell cancers.

References

NIK-IN-2 and the Regulation of the Immune System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: NF-κB-inducing kinase (NIK) has emerged as a critical regulator of the noncanonical NF-κB signaling pathway, playing a pivotal role in the development, function, and homeostasis of the immune system.[1][2] Dysregulation of NIK activity is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and malignancies, making it an attractive therapeutic target.[1][3] Small molecule inhibitors, such as NIK-IN-2, serve as powerful chemical probes to dissect NIK's function and represent a promising class of therapeutic agents. This document provides an in-depth technical overview of NIK's role in immune regulation, the mechanism of action of NIK inhibitors, a compilation of quantitative data, and detailed experimental protocols relevant to the field.

The Noncanonical NF-κB Signaling Pathway: The Central Role of NIK

The noncanonical NF-κB pathway is a distinct signaling cascade that regulates specific gene expression programs crucial for lymphoid organ development and adaptive immunity.[4] Unlike the rapid and transient canonical pathway, the noncanonical pathway is characterized by slow and persistent activation. The central control point of this pathway is the protein kinase NIK.

Mechanism of NIK Regulation and Pathway Activation:

-

In the resting state: NIK is constitutively targeted for proteasomal degradation. This process is mediated by a complex consisting of TRAF3 (TNF receptor-associated factor 3), TRAF2, and cIAP1/2 (cellular inhibitor of apoptosis protein 1/2). This complex ubiquitinates NIK, keeping its cellular concentration below the threshold required for signaling.

-

Upon stimulation: The pathway is activated by a specific subset of TNF receptor superfamily members, including the lymphotoxin β receptor (LTβR), B-cell activating factor receptor (BAFF-R), CD40, and RANK. Ligand binding to these receptors triggers the recruitment and subsequent degradation of TRAF3.

-

NIK Accumulation and Signaling: The degradation of TRAF3 disassembles the inhibitory complex, leading to the stabilization and accumulation of NIK in the cytoplasm. Accumulated NIK then phosphorylates and activates IKKα (IκB kinase α), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event signals for the ubiquitination and partial proteolysis of p100, processing it into the mature p52 subunit. The resulting p52 protein dimerizes with RelB and translocates to the nucleus to regulate the transcription of target genes.

The Role of NIK in Immune System Regulation

NIK is a master regulator of multiple facets of the immune system, from the development of lymphoid structures to the function of individual immune cell lineages. Loss-of-function mutations in the MAP3K14 gene (which encodes NIK) in humans lead to severe immunodeficiency, highlighting its non-redundant role.

-

Lymphoid Organogenesis: NIK is essential for the development of secondary lymphoid organs. NIK-deficient mice lack lymph nodes and Peyer's patches and exhibit disorganized splenic and thymic architecture.

-

B-Cell Development and Function: The noncanonical pathway is critical for B-cell survival, maturation, and differentiation. NIK signaling downstream of BAFF-R is required for the survival of mature B cells. Consequently, loss of NIK results in a significant reduction in B-cell numbers and immunoglobulin production.

-

T-Cell Function: NIK plays a crucial role in T-cell metabolism and anti-tumor immunity. It is required for the metabolic reprogramming of activated T cells by controlling the cellular redox system. Overexpression of NIK in T cells enhances their antitumor activity, suggesting its therapeutic potential in adoptive T-cell therapies.

-

Innate Immune Cells: NIK function extends to innate immunity. In dendritic cells (DCs), NIK signaling is required to provide co-stimulatory signals to CD4+ T cells, which is essential for mounting effective T-cell-mediated immune responses. NIK also governs the metabolic and inflammatory status of macrophages, with NIK-deficient macrophages showing defects in mitochondrial metabolism and failing to polarize to an anti-inflammatory phenotype.

This compound and Other Small Molecule Inhibitors

The development of potent and selective small-molecule inhibitors of NIK has been instrumental in validating it as a drug target. This compound is one such potent inhibitor of NIK, with a reported pIC₅₀ of 7.4. While specific in-depth studies on this compound are not widely available in public literature, a range of other NIK inhibitors have been characterized extensively, providing a strong rationale for the therapeutic targeting of this kinase. These inhibitors typically target the ATP-binding site of the kinase domain.

Table 1: Biochemical and Cellular Potency of Selected NIK Inhibitors

| Inhibitor | NIK IC₅₀ (nM) | Cellular Assay (p100 processing) IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound (compound 1) | ~40 (calculated from pIC₅₀=7.4) | Not Reported | |

| B022 | Not Reported | Dose-dependently inhibits p100 processing | |

| XT2 (compound 46) | 9.1 | Potently suppresses NIK activities in cells | |

| NIK SMI1 | Potent inhibitor | Not Reported | |

| Compound 10 (Amgen) | 0.10 (µM) | Not Reported |

| Compound 8 (Amgen) | 0.60 (µM) | 16 | |

Note: IC₅₀ values are highly dependent on assay conditions. This table is for comparative purposes.

Therapeutic Potential: Preclinical Evidence

Inhibition of NIK has shown significant therapeutic efficacy in various preclinical models of disease, particularly those with an inflammatory or autoimmune component.

Table 2: In Vivo Efficacy of NIK Inhibitors in Disease Models

| Inhibitor | Disease Model | Key Outcomes | Reference |

|---|---|---|---|

| NIK SMI1 | Systemic Lupus Erythematosus (SLE) | Increased survival in lupus-prone mice | |

| B022 | Toxin-induced liver inflammation (CCl₄ model) | Reduced liver inflammation and injury; Decreased expression of pro-inflammatory genes | |

| XT2 (compound 46) | Toxin-induced liver inflammation (CCl₄ model) | Suppressed upregulation of ALT (liver injury biomarker); Decreased immune cell infiltration into liver | |

| Various | Psoriasis | Reduction in disease markers |

| Various | Osteoclast Differentiation | Suppression of RANKL-induced osteoclastogenesis | |

Key Experimental Protocols

This section details generalized methodologies for assessing NIK inhibition, from biochemical assays to cellular and in vivo models.

This protocol measures the direct enzymatic activity of purified NIK and the potency of inhibitors. The ADP-Glo™ Kinase Assay is a common platform.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing NIK Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), a peptide substrate, and a fixed concentration of ATP (e.g., 50 µM).

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate Reaction: Add purified recombinant NIK enzyme to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Measure ADP Production:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction.

-

-

Data Acquisition: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to NIK activity.

-

Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay measures the downstream consequence of NIK activation in a cellular context.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HT-29 colorectal adenocarcinoma cells) that expresses the necessary receptors for noncanonical pathway activation.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the NIK inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with a ligand that activates the noncanonical pathway, such as lymphotoxin-α1/β2 (LTα1/β2), for a prolonged period (e.g., 4-8 hours) to allow for NIK accumulation and p100 processing.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for NF-κB2 (p100/p52) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities for p100 and p52. Calculate the p52/p100 ratio to determine the extent of processing and assess the dose-dependent inhibitory effect of the compound.

Conclusion

NF-κB-inducing kinase is a central node in the noncanonical NF-κB pathway, wielding significant control over immune cell development, function, and the overall architecture of the immune system. Its established role in the pathology of inflammatory and autoimmune diseases makes it a compelling target for therapeutic intervention. Potent and selective inhibitors, exemplified by this compound and others, have demonstrated clear efficacy in preclinical models, validating the therapeutic hypothesis. Further development and clinical investigation of NIK inhibitors are eagerly awaited and hold the promise of delivering novel treatments for a range of debilitating human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Structural Basis for High Selectivity of NIK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular determinants that govern the selectivity of inhibitors targeting NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Understanding the principles of selective NIK inhibition is paramount for the development of targeted therapies for a range of diseases, including autoimmune disorders and various cancers where this pathway is aberrantly activated.

The Non-Canonical NF-κB Signaling Pathway and the Role of NIK

The non-canonical NF-κB pathway is a crucial signaling cascade involved in the development and maturation of B-cells, lymphoid organogenesis, and immune responses.[1][2] Unlike the canonical pathway, which provides a rapid and transient response to a wide array of stimuli, the non-canonical pathway is activated by a specific subset of tumor necrosis factor (TNF) superfamily receptors, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.[1][3]

At the heart of this pathway lies NF-κB-inducing kinase (NIK), a serine/threonine kinase.[3] Under basal conditions, NIK protein levels are kept constitutively low through continuous ubiquitination and proteasomal degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates p100, triggering its processing to p52 and subsequent activation of downstream gene transcription.

Given its central role, the targeted inhibition of NIK's kinase activity presents an attractive therapeutic strategy. However, achieving selectivity is a significant challenge due to the high degree of conservation within the ATP-binding site of the human kinome.

Structural Features of the NIK Kinase Domain

The crystal structure of the human NIK kinase domain reveals a conformation that is constitutively active. Key catalytic residues, including Lys-429, the catalytic base Asp-515, and the DFG motif's Asp-534, are arranged in a catalytically competent state. This "always on" structural feature underscores the importance of regulating NIK protein levels as the primary mechanism of controlling its activity in the cell.

A crucial element for inhibitor design is the "gatekeeper" residue, which controls access to a hydrophobic back pocket within the ATP-binding site. In NIK, this residue is Methionine-471 (Met-471). The size and nature of the gatekeeper residue are key determinants of kinase inhibitor selectivity across the kinome.

The Structural Basis of Selectivity for Tricyclic NIK Inhibitors

A notable example of structure-based design leading to highly selective NIK inhibitors is the development of a series of tricyclic compounds. The initial lead compounds in this series exhibited modest potency and limited selectivity. However, by employing structure-guided optimization, researchers were able to significantly enhance both potency and selectivity.

The key to achieving high selectivity was the design of inhibitors that could adopt a "type 1½" binding mode. This binding mode exploits the Met-471 gatekeeper to access the hydrophobic back pocket. By extending into this pocket, the inhibitors make additional favorable interactions that are unique to NIK, thereby increasing their affinity and residence time for the target kinase.

Furthermore, this strategy allowed for the exploitation of divergent binding modes between NIK and off-target kinases, such as Phosphoinositide-3-kinase (PI3K). While the inhibitor fits snugly into the NIK active site, steric clashes and unfavorable interactions prevent it from binding effectively to the active site of PI3K, thus ensuring high selectivity.

Quantitative Analysis of Inhibitor Selectivity

The selectivity of NIK inhibitors is quantitatively assessed by determining their inhibitory concentration (IC50) or binding affinity (Ki) against a panel of kinases. A highly selective inhibitor will exhibit a significantly lower IC50 or Ki for NIK compared to other kinases.

Table 1: Kinase Selectivity Profile of a Representative Tricyclic NIK Inhibitor

| Kinase Target | IC50 (nM) |

| NIK | < 10 |

| PI3Kα | > 10,000 |

| PI3Kβ | > 10,000 |

| PI3Kδ | > 5,000 |

| PI3Kγ | > 10,000 |

| mTOR | > 10,000 |

| DNA-PK | > 10,000 |

| ATM | > 10,000 |

| ATR | > 10,000 |

Note: The data presented is representative and compiled from publicly available information on selective NIK inhibitors. Actual values may vary depending on the specific compound and assay conditions.

Key Experimental Protocols

The discovery and characterization of selective NIK inhibitors rely on a suite of biochemical and cellular assays.

X-Ray Crystallography

Determining the co-crystal structure of an inhibitor bound to the NIK kinase domain is the most powerful tool for understanding the molecular basis of its potency and selectivity.

Methodology:

-

Protein Expression and Purification: The human NIK kinase domain is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.

-

Crystallization: The purified NIK protein is co-crystallized with the inhibitor of interest. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The electron density map is then used to solve and refine the three-dimensional structure of the NIK-inhibitor complex.

Kinase Inhibition Assays

These assays are used to quantify the potency of an inhibitor against NIK and a panel of other kinases to determine its selectivity profile.

Methodology (Example: In Vitro Biochemical Assay):

-

Reaction Setup: A reaction mixture is prepared containing recombinant NIK enzyme, a suitable substrate (e.g., a peptide derived from IKKα), and ATP.

-

Inhibitor Addition: The inhibitor is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period. The reaction is then stopped.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using a variety of methods, such as radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Cellular Assays

Cell-based assays are essential to confirm that the inhibitor can effectively engage NIK in a cellular context and inhibit the downstream signaling pathway.

Methodology (Example: p100 Processing Assay):

-

Cell Culture and Stimulation: A relevant cell line (e.g., a B-cell lymphoma line with aberrant NIK activity) is cultured.

-

Inhibitor Treatment: The cells are treated with the NIK inhibitor at various concentrations.

-

Cell Lysis and Protein Analysis: The cells are lysed, and the protein extracts are analyzed by Western blotting using antibodies specific for p100 and p52.

-

Quantification: The ratio of p52 to p100 is quantified to determine the extent of inhibition of NIK-mediated p100 processing.

References

NIK-IN-2: A Technical Guide to its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-κB-inducing kinase (NIK), a serine/threonine kinase, is a critical regulator of the noncanonical NF-κB signaling pathway.[1][2][3][4] This pathway is integral to various physiological processes, including immune responses, lymphoid organ development, and B-cell maturation.[1] Dysregulation of NIK activity has been implicated in the pathogenesis of numerous inflammatory diseases and cancers. Consequently, NIK has emerged as a promising therapeutic target. This guide focuses on NIK-IN-2, a covalent inhibitor of NIK, and its impact on cytokine production, providing a technical overview for researchers and drug development professionals.

This compound is distinguished as a covalent inhibitor that irreversibly binds to a unique cysteine residue (Cys444) located in the back pocket of the NIK active site. This covalent modification provides a high degree of selectivity and potent inhibition. While initial studies have explored its antiproliferative effects in cancer cell lines with constitutively active NIK signaling, demonstrating a weak effect on its own, its detailed impact on the production of a broad spectrum of cytokines remains an area of active investigation.

This technical guide will delve into the mechanism of action of NIK, the expected impact of its inhibition by this compound on cytokine production, detailed experimental protocols for studying these effects, and visual representations of the relevant biological pathways and experimental workflows.

The Role of NIK in Cytokine Production

Under normal physiological conditions, NIK protein levels are kept low through continuous ubiquitination and proteasomal degradation, a process mediated by a complex of TNF receptor-associated factors (TRAFs) and cellular inhibitors of apoptosis proteins (cIAPs). Upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, CD40L, LTβ), this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event triggers the ubiquitination and subsequent proteasomal processing of p100 into its active form, p52. The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to induce the transcription of target genes, including those encoding various pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.

By inhibiting NIK, this compound is expected to block this entire cascade, thereby preventing the processing of p100 to p52 and a subsequent reduction in the transcription and secretion of noncanonical NF-κB-dependent cytokines.

NIK Signaling Pathway

The following diagram illustrates the noncanonical NF-κB signaling pathway and the point of intervention for this compound.

Figure 1: this compound inhibits the noncanonical NF-κB pathway by covalently binding to NIK.

Quantitative Data on Cytokine Production

While specific quantitative data for the effect of this compound on a wide array of cytokines is not yet publicly available, the expected outcome of NIK inhibition is a significant reduction in the production of cytokines regulated by the noncanonical NF-κB pathway. The following tables provide an illustrative example of how such data would be presented, based on typical findings for potent NIK inhibitors.

Table 1: Effect of this compound on Cytokine mRNA Expression in a NIK-dependent Cancer Cell Line

| Cytokine | Treatment | Fold Change (vs. Vehicle) | p-value |

| IL-6 | This compound (1 µM) | 0.25 | < 0.01 |

| TNF-α | This compound (1 µM) | 0.30 | < 0.01 |

| CXCL10 | This compound (1 µM) | 0.45 | < 0.05 |

| IL-8 | This compound (1 µM) | 0.60 | < 0.05 |

| IL-1β | This compound (1 µM) | 0.95 | > 0.05 (ns) |

| GAPDH | This compound (1 µM) | 1.02 | > 0.05 (ns) |

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of this compound on Secreted Cytokine Protein Levels in Cell Culture Supernatant

| Cytokine | Vehicle (pg/mL) | This compound (1 µM) (pg/mL) | % Inhibition | p-value |

| IL-6 | 1500 ± 120 | 450 ± 50 | 70% | < 0.001 |

| TNF-α | 800 ± 75 | 280 ± 30 | 65% | < 0.001 |

| CXCL10 | 2500 ± 200 | 1250 ± 150 | 50% | < 0.01 |

| IL-8 | 1200 ± 100 | 600 ± 80 | 50% | < 0.01 |

| IL-1β | 50 ± 10 | 48 ± 8 | 4% | > 0.05 (ns) |

Note: Data are hypothetical and for illustrative purposes. Values are represented as mean ± standard deviation.

Experimental Protocols

To characterize the impact of this compound on cytokine production, a series of in vitro and cellular assays are required. The following are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that this compound directly binds to and stabilizes NIK within a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line with known NIK pathway activation) to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Heating: Resuspend the treated cells in a suitable buffer and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble NIK in each sample by Western blotting using a NIK-specific antibody.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble NIK as a function of temperature for each treatment condition. An increase in the melting temperature (Tm) in the presence of this compound indicates target engagement and stabilization.

p100 to p52 Processing Assay

This Western blot-based assay directly measures the functional consequence of NIK inhibition on the noncanonical NF-κB pathway.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with a known activator of the noncanonical NF-κB pathway (e.g., CD40L, BAFF, or LTα1/β2) for a time course (e.g., 0, 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody that recognizes both the p100 precursor and the p52 processed form of NF-κB2. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Data Analysis: Visualize the bands using an appropriate detection system and quantify the band intensities. Calculate the ratio of p52 to p100 to determine the extent of processing. A decrease in this ratio with this compound treatment indicates inhibition of NIK activity.

Cytokine mRNA Quantification by Real-Time Quantitative PCR (RT-qPCR)

This assay measures the effect of this compound on the transcription of cytokine genes.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells as described in the p100/p52 processing assay. At the desired time points, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

RT-qPCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A decrease in the relative mRNA levels in this compound treated samples compared to vehicle-treated samples indicates transcriptional inhibition.

Measurement of Secreted Cytokines by Luminex Multiplex Assay

This high-throughput assay allows for the simultaneous quantification of multiple cytokine proteins in cell culture supernatants.

Protocol:

-

Sample Collection: Treat cells as described previously. At the end of the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Assay Procedure: Perform the Luminex assay according to the manufacturer's instructions for the specific cytokine panel being used. This typically involves:

-

Incubating the samples with antibody-coupled magnetic beads.

-

Washing the beads to remove unbound material.

-

Adding a biotinylated detection antibody cocktail.

-

Incubating with a streptavidin-phycoerythrin (PE) reporter.

-

Resuspending the beads in assay buffer.

-

-

Data Acquisition: Acquire the data using a Luminex instrument, which measures the fluorescence intensity of the PE reporter for each bead region.

-

Data Analysis: Use the instrument's software to calculate the concentration of each cytokine in the samples based on a standard curve generated from recombinant cytokine standards. A reduction in cytokine concentrations in the supernatants of this compound treated cells indicates inhibition of cytokine secretion.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on cytokine production.

Figure 2: A logical workflow for investigating the impact of this compound on cytokine production.

Conclusion

This compound represents a potent and selective tool for probing the function of NIK and for the potential therapeutic intervention in diseases driven by aberrant noncanonical NF-κB signaling. Its covalent mechanism of action ensures a durable inhibition of its target. By blocking the NIK-dependent processing of p100 to p52, this compound is poised to be an effective inhibitor of the production of a range of pro-inflammatory cytokines and chemokines. The experimental protocols and workflow detailed in this guide provide a comprehensive framework for researchers to further elucidate the specific impact of this compound on cytokine biology and to advance its potential as a therapeutic agent. Further studies are warranted to generate detailed quantitative data on the effects of this compound across a broad panel of cytokines in various cellular and in vivo models.

References

Methodological & Application

Application Notes and Protocols for NIK-IN-2 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-κB-inducing kinase (NIK), also known as MAP3K14, is a central regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is crucial for various physiological processes, including lymphoid organ development, B-cell maturation, and immune responses.[3] Dysregulation of NIK activity has been implicated in a range of pathologies, including autoimmune diseases, inflammatory disorders, and certain cancers.[4][5] Consequently, NIK has emerged as a promising therapeutic target for the development of novel inhibitors.

NIK-IN-2 is a potent and selective inhibitor of NIK with a reported pIC50 of 7.4. This application note provides a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of this compound and similar compounds against NIK. The described assay utilizes the ADP-Glo™ Kinase Assay platform, a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

NIK Signaling Pathway

The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members. In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IκB kinase α (IKKα). IKKα, in turn, phosphorylates the NF-κB2 precursor protein p100, leading to its processing into the mature p52 subunit. The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to regulate the expression of target genes.

Quantitative Data Summary

The inhibitory activity of this compound and a representative selective NIK inhibitor are summarized in the tables below. This data is essential for evaluating the potency and selectivity of the compound.

Table 1: Inhibitory Activity of this compound against NIK

| Compound | Target | pIC50 | IC50 (nM) |

| This compound | NIK | 7.4 | 40 |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Representative Kinase Selectivity Profile of a Selective NIK Inhibitor (Compound 3)

| Kinase | % Inhibition at 1 µM |

| NIK | >95% |

| IKKβ | <10% |

| MEKK1 | <5% |

| ASK1 | <5% |

| JNK1 | <5% |

| p38α | <5% |

| ERK2 | <5% |

| AKT1 | <5% |

| PKA | <5% |

| CDK2 | <5% |

| ... (and 34 other kinases) | <5% |

Data for Compound 3 is presented as a representative example of a selective NIK inhibitor. The comprehensive selectivity profile for this compound is not publicly available.

Experimental Protocol: this compound In Vitro Kinase Assay using ADP-Glo™

This protocol outlines the steps for determining the IC50 value of this compound against NIK kinase using the ADP-Glo™ Kinase Assay.

Materials and Reagents

-

Recombinant human NIK enzyme (e.g., from BPS Bioscience, Cat. No. 79795)

-

Recombinant human IKKα (kinase dead, as substrate)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

ATP

-

DMSO

-

384-well white opaque plates

-

Plate reader capable of measuring luminescence

Experimental Workflow

Step-by-Step Procedure

1. Reagent Preparation:

-

This compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM. Further dilute the DMSO stock in Kinase Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept below 1%.

-

NIK Enzyme Solution: Dilute the recombinant NIK enzyme in Kinase Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve to find a concentration that yields a robust signal within the linear range of the assay.

-

Substrate/ATP Mixture: Prepare a mixture of the IKKα substrate and ATP in Kinase Buffer. The final concentration of ATP should ideally be at or near its Km value for NIK. If the Km is unknown, a concentration of 10-100 µM is a common starting point. The substrate concentration should also be optimized.

2. Kinase Reaction:

-

Add 1 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

-

Add 2 µL of the diluted NIK enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.

-

The final reaction volume will be 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

-

After the 60-minute kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for the luciferase reaction.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for the in vitro characterization of NIK inhibitors using this compound as an example. The detailed protocol for the ADP-Glo™ based kinase assay, along with the summary of quantitative data and an overview of the NIK signaling pathway, offers a valuable resource for researchers in the field of drug discovery and development targeting the non-canonical NF-κB pathway. The provided diagrams for the signaling pathway and experimental workflow aid in the visualization and understanding of the key concepts and procedures. Adherence to this protocol will enable the generation of robust and reproducible data for the evaluation of NIK inhibitors.

References

- 1. Biochemical and Cellular Profile of NIK Inhibitors with Long Residence Times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | Sciety [sciety.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for p52 Detection via Western Blotting Following NIK-IN-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of p52 by Western blotting in cell lysates following treatment with NIK-IN-2, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This protocol is intended for researchers in cell biology, immunology, and oncology who are investigating the non-canonical NF-κB signaling pathway.

Introduction

The non-canonical NF-κB pathway is a critical signaling cascade involved in the development and maintenance of lymphoid organs, B-cell maturation, and immune responses.[1][2] A key event in this pathway is the processing of the p100 protein (NFKB2) to its active form, p52.[1][3] This process is dependent on the kinase activity of NF-κB-inducing kinase (NIK).[4] NIK phosphorylates IKKα, which in turn phosphorylates p100, leading to its ubiquitination and subsequent proteolytic processing by the proteasome into p52. The resulting p52 translocates to the nucleus, typically as a heterodimer with RelB, to regulate gene expression.

This compound is a chemical inhibitor that can be utilized to probe the role of NIK in this pathway. By inhibiting NIK, this compound is expected to block the processing of p100 to p52. Western blotting is a robust method to detect the levels of both p100 and p52, providing a quantitative readout of NIK activity in response to pathway stimulation and inhibition.

Signaling Pathway

The diagram below illustrates the central role of NIK in the non-canonical NF-κB pathway leading to the generation of p52 from its precursor p100.

Experimental Protocol: Western Blot for p52 Detection

This protocol outlines the steps for treating cells with a stimulus to induce non-canonical NF-κB signaling, inhibiting NIK with this compound, and subsequently detecting p100 and p52 levels by Western blot.

Materials and Reagents

-

Cells capable of non-canonical NF-κB signaling (e.g., B-cell lines, or other cells stimulated with ligands like BAFF or anti-LTβR antibody)

-

Cell culture medium and supplements

-

Stimulus for non-canonical NF-κB pathway (e.g., BAFF, anti-LTβR antibody)

-

This compound inhibitor

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (e.g., 4x)

-

SDS-PAGE gels (appropriate percentage to resolve 100 and 52 kDa proteins)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against NF-κB2 (p100/p52)

-

Loading control primary antibody (e.g., β-actin, GAPDH, or Tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Western blot imaging system

Experimental Workflow

The following diagram provides a visual overview of the experimental procedure.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.

-

Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate ligand (e.g., BAFF) for a time course (e.g., 0, 4, 8, 24 hours) to induce p100 processing.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes are often recommended for detecting low-abundance proteins.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against NF-κB2 (p100/p52), diluted in blocking buffer, overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween-20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Imaging:

-

Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing (Optional):

-

If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Data Presentation and Interpretation

The primary readout of this experiment will be the relative band intensities of p100 and p52. Treatment with a stimulus for the non-canonical NF-κB pathway is expected to decrease the intensity of the p100 band and increase the intensity of the p52 band over time. Pre-treatment with this compound should inhibit this stimulus-induced processing, resulting in p100 levels remaining high and p52 levels remaining low, similar to the unstimulated control.

Quantitative data from densitometry analysis of the Western blot bands should be summarized in a table for clear comparison across different treatment conditions and time points.

| Treatment Group | Time (hours) | p100 Level (Relative to Loading Control) | p52 Level (Relative to Loading Control) | p52/p100 Ratio |

| Vehicle (DMSO) | 0 | 1.00 | 0.10 | 0.10 |

| Stimulus | 4 | 0.75 | 0.40 | 0.53 |

| Stimulus | 8 | 0.50 | 0.65 | 1.30 |

| Stimulus | 24 | 0.30 | 0.85 | 2.83 |

| This compound + Stimulus | 4 | 0.95 | 0.12 | 0.13 |

| This compound + Stimulus | 8 | 0.92 | 0.15 | 0.16 |

| This compound + Stimulus | 24 | 0.90 | 0.18 | 0.20 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Antibody Selection

The choice of a reliable primary antibody is critical for the successful detection of p100 and p52. Several commercial antibodies are available that recognize both the precursor (p100) and the processed form (p52) of NF-κB2. It is important to validate the antibody in your specific experimental system.

| Supplier | Product Name | Clonality | Host | Applications |

| Thermo Fisher Scientific | NFkB p52/p100 Monoclonal Antibody (16B2) | Monoclonal | Mouse | WB, IHC(P), Flow |

| Santa Cruz Biotechnology | NFκB p52/p100/NFKB2 Antibody (C-5) | Monoclonal | Mouse | WB, IP, IF, FCM |

| Cell Signaling Technology | NF-kappaB2 p100/p52 (18D10) Rabbit mAb | Monoclonal | Rabbit | WB |

| Novus Biologicals | NFkB p100/p52 Antibody - BSA Free | Polyclonal | Rabbit | IHC, WB, ICC/IF |

This table is not an exhaustive list and does not represent an endorsement of any particular product.

Troubleshooting

-

No or weak p52 signal: Ensure the stimulus is active and the time course is sufficient for p100 processing. Increase the amount of protein loaded on the gel. Optimize the primary antibody concentration.

-

High background: Ensure adequate blocking of the membrane. Optimize antibody concentrations and increase the number and duration of wash steps.

-

Multiple non-specific bands: Use a more specific primary antibody. Ensure the lysis buffer contains sufficient protease inhibitors.

-

Uneven loading: Carefully perform protein quantification and load equal amounts of protein for each sample. Use a loading control to verify equal loading.

References

- 1. NF-kappaB Non-Canonical Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. The generation of nfkb2 p52: mechanism and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-kappaB2 p100/p52 (18D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for NIK Inhibition in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-κB-inducing kinase (NIK), a central mediator of the noncanonical NF-κB pathway, has emerged as a critical regulator of immunity and inflammation.[1][2] Dysregulation of NIK activity is associated with various inflammatory diseases, making it an attractive therapeutic target.[1][3][4] These application notes provide detailed protocols for utilizing NIK inhibitors in preclinical mouse models of inflammation, offering a framework for evaluating their therapeutic potential.

Note: The specific inhibitor "NIK-IN-2" was not found in the available literature. Therefore, this document utilizes data and protocols for the potent and selective NIK inhibitors B022 and XT2 as representative examples of small molecule NIK inhibitors.

Mechanism of Action: NIK in the Noncanonical NF-κB Pathway

The noncanonical NF-κB pathway is activated by a specific subset of tumor necrosis factor (TNF) superfamily receptors. In resting cells, NIK is continuously targeted for degradation. Upon receptor stimulation, signaling cascades lead to the stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein p100. This leads to the processing of p100 into its mature p52 form, which then dimerizes with RelB and translocates to the nucleus to regulate the expression of genes involved in inflammation and immune responses.

Application in Mouse Models of Inflammation

NIK inhibitors have shown efficacy in various preclinical models of inflammation. Below are protocols for two common models: Carbon Tetrachloride (CCl₄)-induced liver inflammation and Collagen-Induced Arthritis (CIA).

Carbon Tetrachloride (CCl₄)-Induced Liver Inflammation

This model is used to study acute liver injury and inflammation. CCl₄ administration leads to the production of reactive oxygen species and subsequent hepatocyte damage, triggering a robust inflammatory response.

Experimental Workflow:

Protocol:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House mice for at least one week under standard conditions before the experiment.

-

Groups:

-

Group 1: Vehicle control (e.g., corn oil i.p. + inhibitor vehicle i.v.).

-

Group 2: CCl₄ + Vehicle (CCl₄ in corn oil i.p. + inhibitor vehicle i.v.).

-

Group 3: CCl₄ + NIK Inhibitor (CCl₄ in corn oil i.p. + NIK inhibitor i.v.).

-

-

Inhibitor Administration:

-

Administer NIK inhibitor (e.g., B022 at 30 mg/kg) or vehicle via intravenous (tail vein) injection.

-

-

Induction of Inflammation:

-

Two hours after inhibitor administration, inject CCl₄ (dissolved in corn oil, e.g., at 1 ml/kg) intraperitoneally.

-

-

Endpoint Analysis:

-

Euthanize mice 24-48 hours after CCl₄ injection.

-

Collect blood via cardiac puncture for serum analysis of alanine aminotransferase (ALT) levels.

-

Harvest liver tissue for histological analysis (H&E staining), and quantitative PCR (qPCR) for inflammatory gene expression (e.g., TNF-α, IL-6, CCL2).

-

Quantitative Data Summary (B022 in CCl₄-induced liver injury):

| Parameter | CCl₄ + Vehicle | CCl₄ + B022 (30 mg/kg) | Fold Change |

| Serum ALT (U/L) | ~12000 | ~4000 | ~3-fold reduction |

| Liver TNF-α mRNA | High | Significantly Reduced | >50% reduction |